(E)-methyl 4,5-dimethoxy-2-(3-(5-methylfuran-2-yl)acrylamido)benzoate
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Overview
Description
(E)-methyl 4,5-dimethoxy-2-(3-(5-methylfuran-2-yl)acrylamido)benzoate is an organic compound characterized by its complex molecular structure This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine
Scientific Research Applications
(E)-methyl 4,5-dimethoxy-2-(3-(5-methylfuran-2-yl)acrylamido)benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.
Medicine: The compound’s unique structure makes it a candidate for developing new pharmaceuticals.
Industry: It can be used in the development of new materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-methyl 4,5-dimethoxy-2-(3-(5-methylfuran-2-yl)acrylamido)benzoate typically involves a multi-step process. One common method starts with the preparation of the benzoate core, followed by the introduction of the methoxy groups and the furan ring. The final step involves the formation of the acrylamido linkage. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(E)-methyl 4,5-dimethoxy-2-(3-(5-methylfuran-2-yl)acrylamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The methoxy groups and the furan ring can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while substitution reactions could produce a variety of substituted benzoates.
Mechanism of Action
The mechanism of action of (E)-methyl 4,5-dimethoxy-2-(3-(5-methylfuran-2-yl)acrylamido)benzoate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4,5-dimethoxy-2-(3-(furan-2-yl)acrylamido)benzoate
- Methyl 4,5-dimethoxy-2-(3-(5-methylthiophene-2-yl)acrylamido)benzoate
Uniqueness
(E)-methyl 4,5-dimethoxy-2-(3-(5-methylfuran-2-yl)acrylamido)benzoate is unique due to the presence of the 5-methylfuran ring, which imparts distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
methyl 4,5-dimethoxy-2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO6/c1-11-5-6-12(25-11)7-8-17(20)19-14-10-16(23-3)15(22-2)9-13(14)18(21)24-4/h5-10H,1-4H3,(H,19,20)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZERQNYFRBSUED-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)NC2=CC(=C(C=C2C(=O)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)NC2=CC(=C(C=C2C(=O)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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